![molecular formula C16H20N8O3S2 B2836709 N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034516-83-9](/img/structure/B2836709.png)
N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide
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Description
N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N8O3S2 and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. Specific modifications can enhance its selectivity and potency against tumor cells . Further studies are needed to explore its mechanism of action and optimize its efficacy.
Antimicrobial Properties
The same scaffold exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Researchers have designed novel derivatives with improved antimicrobial profiles. These compounds could find applications in treating infectious diseases and combating drug-resistant microbes .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazine derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and reduce inflammation makes them valuable candidates for pain management and inflammatory disorders .
Antioxidant Potential
Certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Researchers continue to explore their potential in preventing age-related diseases and oxidative stress-related conditions .
Enzyme Inhibitors
The scaffold interacts with enzymes, making it relevant for enzyme inhibition studies. It has been investigated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor. These interactions could lead to novel therapeutic strategies for various diseases .
Antitubercular Agents
Given the global burden of tuberculosis, the search for effective antitubercular drugs remains crucial. Some triazolothiadiazine derivatives have demonstrated activity against Mycobacterium tuberculosis. Researchers are exploring their potential as part of multidrug regimens for tuberculosis treatment .
properties
IUPAC Name |
N-[5-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O3S2/c1-10-20-21-15-14(17-5-8-24(10)15)23-6-3-12(4-7-23)22-29(26,27)13-9-18-16(28-13)19-11(2)25/h5,8-9,12,22H,3-4,6-7H2,1-2H3,(H,18,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMACSACPMIDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CN=C(S4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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